molecular formula C14H18N2O2 B4390979 1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B4390979
M. Wt: 246.30 g/mol
InChI Key: GLTKSJOPNWZDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound belongs to the pyrazole family and has a molecular formula of C14H18N2O2.

Mechanism of Action

The mechanism of action of 1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and receptors in the body. This inhibition leads to a reduction in inflammation, pain, and the growth of weeds and pests.
Biochemical and Physiological Effects:
Studies have shown that 1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has several biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and pain by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. It has also been shown to protect against oxidative stress and inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
In agriculture, this compound has been shown to inhibit the growth of weeds and pests by interfering with their metabolic pathways. It has also been shown to have a low toxicity profile, making it a safer alternative to traditional pesticides and herbicides.

Advantages and Limitations for Lab Experiments

The advantages of using 1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole in lab experiments include its unique chemical structure, which makes it a valuable building block for the synthesis of complex organic molecules. It also has a low toxicity profile, making it a safer alternative to other chemicals.
The limitations of using this compound in lab experiments include its high cost and the difficulty in synthesizing it. The reaction conditions required for its synthesis are also harsh, making it challenging to produce large quantities of the compound.

Future Directions

There are several future directions for the study of 1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. In medicine, further research is needed to fully understand its mechanism of action and its potential use in treating neurodegenerative diseases. It also has potential applications in the treatment of cancer and other inflammatory disorders.
In agriculture, further research is needed to optimize the use of this compound as a pesticide and herbicide. Its low toxicity profile makes it a promising candidate for use in sustainable agriculture.
In industry, further research is needed to explore its potential use as a precursor in the synthesis of complex organic molecules. Its unique chemical structure makes it a valuable building block for the production of novel materials and compounds.
Conclusion:
1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and low toxicity profile make it a valuable candidate for use in medicine, agriculture, and industry. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Scientific Research Applications

1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, 1-butyryl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied for its potential use as a pesticide and herbicide. Its ability to inhibit the growth of weeds and pests makes it a promising candidate for use in crop protection.
In industry, this compound has been studied for its potential use as a precursor in the synthesis of various organic compounds. Its unique chemical structure makes it a valuable building block for the production of complex organic molecules.

properties

IUPAC Name

1-[5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-4-14(17)16-10-9-13(15-16)11-5-7-12(18-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTKSJOPNWZDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.